10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
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Overview
Description
“10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” is a complex organic compound that features a unique tricyclic structure. This compound contains various functional groups, including an ethoxy group, a methoxyphenyl group, a thiophene ring, and a diazatricyclic core. Such compounds are often of interest in the fields of medicinal chemistry, materials science, and organic synthesis due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” would likely involve multiple steps, including the formation of the tricyclic core, the introduction of the ethoxy and methoxyphenyl groups, and the incorporation of the thiophene ring. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
“10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” could undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions could involve the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but might include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, “10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, this compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers could study its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its unique structure might allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tricyclic molecules with various functional groups, such as:
- “10-ethoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene”
- “this compound”
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and tricyclic structure, which might confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
7-ethoxy-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-27-20-7-4-6-17-19-14-18(21-8-5-13-29-21)24-25(19)23(28-22(17)20)15-9-11-16(26-2)12-10-15/h4-13,19,23H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCWCNGIGXXZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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